1-[4-(Dimethylamino)anilino]anthracene-9,10-dione
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Overview
Description
1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-(dimethylamino)aniline. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives .
Scientific Research Applications
1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of cellular processes and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. This property makes it a potential candidate for anticancer therapies. The molecular targets and pathways involved include DNA topoisomerase inhibition and generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)anthracene-9,10-dione: Known for its anticancer properties.
1,4-Diaminoanthraquinone: Used in dye production and as a biological stain.
Mitoxantrone: A clinically used anticancer drug with a similar structure.
Uniqueness
1-((4-(Dimethylamino)phenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in both research and industrial applications .
Properties
CAS No. |
51970-72-0 |
---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O2/c1-24(2)15-12-10-14(11-13-15)23-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13,23H,1-2H3 |
InChI Key |
BBTDXIXJYKCOIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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